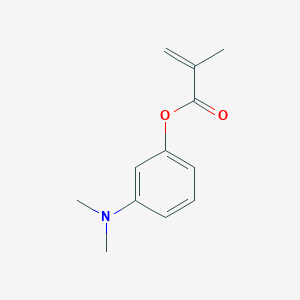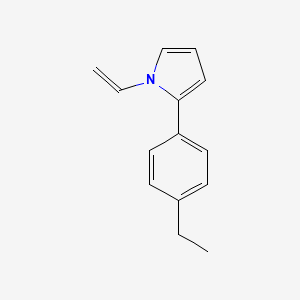
1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)- is a heterocyclic aromatic organic compound It is characterized by a pyrrole ring substituted with an ethenyl group at the 1-position and a 4-ethylphenyl group at the 2-position
準備方法
The synthesis of 1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)- can be achieved through several synthetic routes. One common method involves the condensation of 4-ethylbenzaldehyde with pyrrole in the presence of a base, followed by the addition of an ethenyl group through a Heck reaction. The reaction conditions typically involve the use of palladium catalysts and phosphine ligands under an inert atmosphere .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
化学反応の分析
1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3- and 5-positions. Common reagents include halogens, sulfonyl chlorides, and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrrole-2,5-diones, while reduction results in the corresponding ethyl-substituted pyrrole.
科学的研究の応用
1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used as a probe to study biological processes involving pyrrole derivatives.
Industry: It is used in the production of polymers, dyes, and other materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)- can be compared with other similar compounds, such as:
1H-Pyrrole, 1-ethyl-: This compound lacks the ethenyl group, which can significantly alter its reactivity and applications.
1H-Pyrrole, 2-ethyl-: This compound has an ethyl group at the 2-position instead of the 4-ethylphenyl group, leading to different chemical and physical properties.
Ethanone, 1-(1H-pyrrol-2-yl)-:
The uniqueness of 1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for a variety of specialized applications.
特性
CAS番号 |
64222-38-4 |
|---|---|
分子式 |
C14H15N |
分子量 |
197.27 g/mol |
IUPAC名 |
1-ethenyl-2-(4-ethylphenyl)pyrrole |
InChI |
InChI=1S/C14H15N/c1-3-12-7-9-13(10-8-12)14-6-5-11-15(14)4-2/h4-11H,2-3H2,1H3 |
InChIキー |
NNIQJNAWKUCJTR-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2=CC=CN2C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene](/img/structure/B14496669.png)
![4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14496671.png)

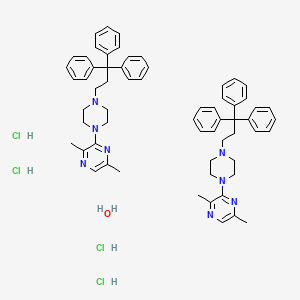
![6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14496696.png)

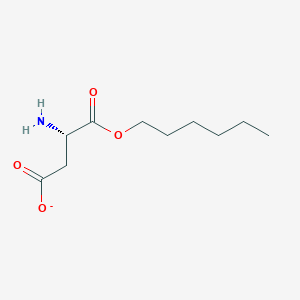
![5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid](/img/structure/B14496721.png)
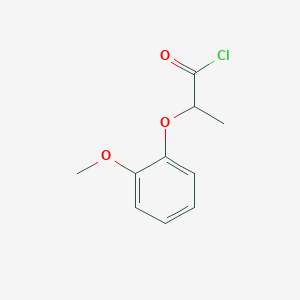
![1,6-Dimethoxybenzo[pqr]tetraphene](/img/structure/B14496730.png)


![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
